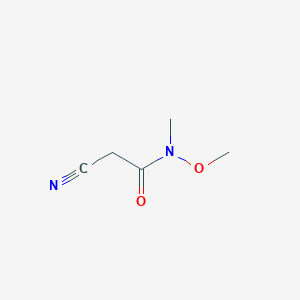

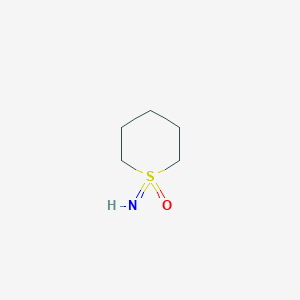

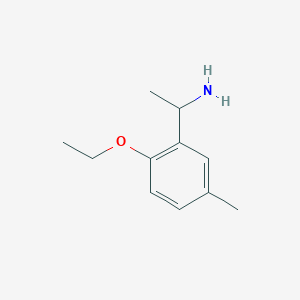

![molecular formula C16H17NO4S B3131426 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸 CAS No. 353502-15-5](/img/structure/B3131426.png)

4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸

描述

“4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid” is a complex organic compound. It is a derivative of benzoic acid, which is a common building block in organic synthesis . The compound contains a benzoic acid group, a methylsulfonyl group, and a 3-methylphenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of carboxylic acids and alcohols to form esters, a process that can be catalyzed by an acid . In some cases, protodeboronation of alkyl boronic esters is used in the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound has a benzoic acid group, a methylsulfonyl group, and a 3-methylphenyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound, like other esters, can undergo a variety of chemical reactions. These include hydrolysis to form carboxylic acids and alcohols, reactions with organometallic compounds to form tertiary alcohols, and trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzoic acid group could influence its acidity, while the methylsulfonyl group could affect its reactivity .科学研究应用

用于化合物降解的高级氧化工艺

高级氧化工艺 (AOP) 因其降解水性介质中顽固化合物的性能而备受关注,可能包括与 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸结构相似的化合物。研究重点在于理解 AOP 的动力学、机理和副产物,使用对乙酰氨基酚等化合物作为模型。此类研究有助于提高 AOP 系统对复杂有机分子的降解效率,可能适用于与 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸相关的化合物的环境管理 (Qutob 等人,2022)。

稳定性和降解研究

已使用 LC-MS/MS 等先进分析技术对与 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸具有相同官能团的尼替西农等化合物的稳定性和降解途径进行了研究。这些研究旨在了解影响此类化合物稳定性的条件并识别其稳定的降解产物,这可以为 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸在各种环境中的处理和潜在应用提供信息 (Barchańska 等人,2019)。

抗结核活性

对有机锡配合物(包括衍生自与 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸相似的羧酸的配合物)的研究显示出有希望的抗结核活性。此类研究探索了这些配合物的结构多样性和生物活性,为 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸衍生物在治疗结核病和其他细菌感染中的潜在医学应用提供了见解 (Iqbal 等人,2015)。

心血管药物递送

心血管系统药物递送系统的发展探索了小有机化合物和纳米制剂的使用。与 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸结构相关的化合物可以参与此类递送系统,可能改善心血管疾病的治疗效果 (Geldenhuys 等人,2017)。

肠道功能调节

已研究苯甲酸衍生物对肠道功能(包括消化、吸收和屏障功能)的影响。这些研究表明,适当水平的苯甲酸及其衍生物可以通过多种机制改善肠道健康,表明与 4-([(3-甲基苯基)(甲磺酰基)氨基]甲基)苯甲酸结构相关的化合物的潜在健康应用 (Mao 等人,2019)。

安全和危害

作用机制

Target of Action

The primary target of the compound 4-{[(3-Methylphenyl)(methylsulfonyl)amino]methyl}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins .

Biochemical Pathways

The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, the compound disrupts the pathway, leading to decreased cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease .

Pharmacokinetics

The compound is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures . In other words, it can suppress the expansion of established tumors from certain xenografts in mice, while exhibiting little efficacy against the Wnt-independent tumor growth .

Action Environment

The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability

属性

IUPAC Name |

4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-4-3-5-15(10-12)17(22(2,20)21)11-13-6-8-14(9-7-13)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWIYTUABGLNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

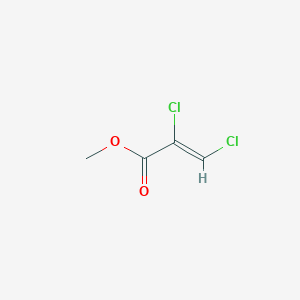

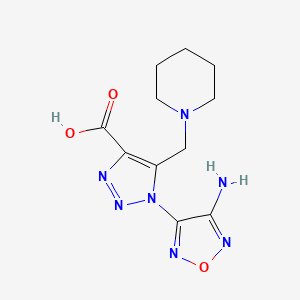

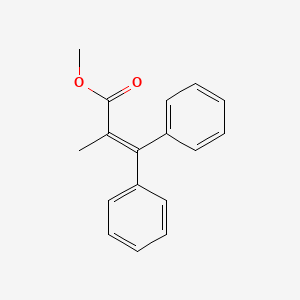

![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)